Cariprazine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

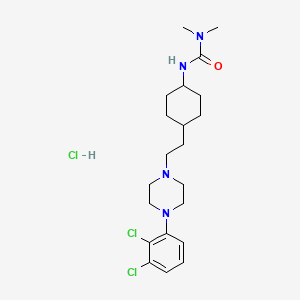

Cariprazine hydrochloride is systematically named 3-[(1R,4r)-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexyl]-1,1-dimethylurea hydrochloride . Its molecular formula, C₂₁H₃₃Cl₃N₄O , reflects a tertiary amine structure with a cyclohexyl-piperazine backbone, two chlorine substituents on the phenyl ring, and a dimethylurea moiety . The hydrochloride salt form adds a third chlorine atom, contributing to its ionic character and solubility profile.

The molecular weight is 463.87 g/mol , with precise isotopic distribution confirmed via high-resolution mass spectrometry . The trans-configuration of the cyclohexyl group and the spatial arrangement of the piperazine-ethyl linkage are critical to its receptor-binding properties .

Crystalline Polymorphism: Form-I vs. Dihydrochloride Structure

This compound exhibits multiple crystalline forms, with Form-I and the dihydrochloride variant being the most studied.

Form-I Characteristics:

Dihydrochloride Structure:

- Formula : C₂₁H₃₄Cl₂N₄OCl₂ .

- Space Group : P2₁/n, with lattice parameters a = 27.264 Å, b = 7.292 Å, c = 12.809 Å, β = 99.596° .

- Stability : Enhanced hygroscopicity compared to Form-I due to additional chloride counterions .

Comparative Table: Key Polymorph Differences

| Property | Form-I | Dihydrochloride |

|---|---|---|

| Cl⁻ Content | 1 equivalent | 2 equivalents |

| XRD Primary Peaks (2θ) | 4.38°, 6.19°, 9.86° | 4.8°, 13.1°, 18.7° |

| Solubility in Methanol | 12.5 mg/mL | 18.2 mg/mL |

X-ray Diffraction Studies of Molecular Configuration

X-ray powder diffraction (XRPD) reveals distinct patterns for this compound polymorphs:

Dihydrochloride XRPD Data :

| 2θ (°) ±0.2 | Relative Intensity (%) |

|---|---|

| 4.8 | 100 |

| 13.1 | 92 |

| 18.7 | 88 |

| 21.0 | 75 |

Single-crystal studies confirm a trans-4-ethylcyclohexyl conformation, with the piperazine ring adopting a chair configuration . The dihydrochloride form shows a compressed unit cell due to stronger ionic interactions .

Hydrogen Bonding Networks in Solid-State Arrangements

The solid-state structure of this compound is stabilized by N–H⋯Cl and C=O⋯H–N hydrogen bonds:

Key Interactions in Form-I :

- Urea NH → Cl⁻ : Bond length 2.98 Å, angle 158°.

- Piperazine NH → Cl⁻ : Bond length 3.12 Å, angle 145°.

Dihydrochloride Interactions :

- Two independent N⁺–H⋯Cl⁻ bonds per asymmetric unit.

- Layered Structure : Cations stack along the b-axis, linked via chloride bridges (Cl⋯Cl distance 3.42 Å).

Hydrogen Bond Parameters (Dihydrochloride):

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N1–H1⋯Cl1 | Cl1 | 3.05 | 162 |

| N2–H2⋯Cl2 | Cl2 | 3.11 | 155 |

Properties

IUPAC Name |

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPJWWMREQHLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026486 | |

| Record name | Cariprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083076-69-0 | |

| Record name | Cariprazine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariprazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acylation of Trans-4-(2-Aminoethyl)cyclohexyl Urea Intermediate

The most widely adopted industrial method involves the acylation of trans-4-(2-aminoethyl)cyclohexyl urea (Compound I) with dimethylcarbamoyl chloride under alkaline conditions. Critical parameters include:

- Solvent System : Dichloromethane (DCM) or toluene paired with aqueous inorganic bases (e.g., K₂CO₃, NaOH).

- Reaction Time : Reduced from 36–48 hours (prior art) to 13–15 hours via pH-controlled exothermic reactions.

- Impurity Control : Double-condensation impurities (e.g., bis-acylated byproducts) are suppressed to <0.1% using low-polarity antisolvents like n-heptane during crystallization.

Example 1 (Patent EP3845523A1):

| Parameter | Value |

|---|---|

| Compound I | 28 mmol (1.0 eq) |

| Dimethylcarbamoyl chloride | 42 mmol (1.5 eq) |

| Solvent | Dichloromethane (200 mL) |

| Base | 10 wt% K₂CO₃ (470 mL) |

| Reaction Time | 15 hours at 20–30°C |

| Yield | 89.2% |

| Purity | 99.3% (HPLC) |

| Double-Condensation Impurity | 0.09% |

This method achieves >90% yield in pilot-scale batches (Example 6), demonstrating scalability for commercial production.

Alternative Route via Reductive Amination

A 2024 publication introduced a genotoxin-free pathway using N-(4-oxocyclohexyl)acetamide as the starting material:

- Wittig-Horner Reaction : Forms 4-(2-ethoxy-2-oxoethyl)cyclohexanone.

- Reductive Amination : With 1-(2,3-dichlorophenyl)piperazine under H₂/Pd-C to yield trans-4-[2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl]cyclohexylamine.

- Acylation : Final step with dimethylcarbamoyl chloride in DCM/NaOH.

Advantages :

- Avoids nitrophenyl intermediates linked to mutagenicity.

- Overall yield: 78% (pilot scale), purity >99%.

Critical Process Optimization Strategies

Crystallization and Polymorph Control

Post-acylation crystallization in n-heptane produces the thermodynamically stable Form A of this compound. Key findings:

- Antisolvent Ratio : 1:3 DCM:n-heptane maximizes recovery (90–92%).

- Polymorph Screening : Form F (embonate salt) exhibits superior solubility for injectable formulations (15 mg/mL at pH 4.5).

Table 2: Solubility of this compound

| pH | Solubility (mg/mL) |

|---|---|

| 1.0 | 3.25 |

| 3.0 | 11.03 |

| 6.0 | 0.02 |

| 7.4 | 0.001 |

Impurity Profiling and Mitigation

Double-condensation impurities arise from over-acylation of Compound I. Mitigation strategies include:

- Stoichiometric Control : Limiting dimethylcarbamoyl chloride to 1.5 eq.

- Temperature Modulation : Maintaining 20–30°C prevents exothermic side reactions.

- Chromatographic Purging : Silica gel chromatography reduces residual impurities to <0.1%.

Comparative Example (Patent EP3845523A1):

| Parameter | Prior Art | Optimized Method |

|---|---|---|

| Reaction Time | 36–48 hours | 13–15 hours |

| Double-Condensation Impurity | 0.6% | 0.06–0.10% |

| Yield | 63.8% | 89.2–92.1% |

Industrial-Scale Production Protocols

Large-Batch Synthesis (Patent WO2017096997A1)

- Step 1 : Condensation of 4-(2-hydroxyethyl)cyclohexanone with 1-(2,3-dichlorophenyl)piperazine using triphenylphosphine/azodicarboxylate.

- Step 2 : Reductive amination with NH₃/H₂ over Raney Ni (60°C, 10 bar).

- Step 3 : Acylation with dimethylcarbamoyl chloride in DCM/K₂CO₃.

Key Metrics :

Continuous Manufacturing Approaches

Recent patents describe fluidized-bed drying and hot-melt extrusion for direct compression tablets:

- Granulation : Cariprazine HCl + microcrystalline cellulose (1:2 w/w) in isopropyl alcohol.

- Tablet Hardness : 150–200 N, disintegration time <5 minutes.

Analytical Method Validation

Chemical Reactions Analysis

Key Reaction Steps:

-

Acylation of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I):

-

Hydrochloride Salt Formation:

Degradation and Metabolic Reactions

Cariprazine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes:

Metabolic Pathways :

-

N-Dealkylation:

-

Produces desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR) , both pharmacologically active.

-

Enzymes involved: CYP3A4 (major), CYP2D6 (minor).

-

-

Oxidation:

-

Secondary metabolites include hydroxylated derivatives, though these are less clinically significant.

-

Pharmacokinetic Data :

| Parameter | Cariprazine | DCAR | DDCAR |

|---|---|---|---|

| Half-life (t₁/₂) | 2–4 days | 1–2 days | 10–20 days |

| Cmax ratio (vs. parent) | 1 | 0.42 | 3 |

| AUC accumulation (after 14 days) | 25-fold | 18-fold | 30-fold |

Stability and Reactivity

This compound exhibits pH-dependent solubility and stability:

Solubility Profile :

| pH | Solubility (mg/mL) |

|---|---|

| 1 | 3.25 |

| 6 | 0.02 |

| 7 | 0.001 |

-

Degradation under alkaline conditions: Hydrolysis of the urea moiety occurs at pH > 8, leading to loss of activity .

-

Light sensitivity: Requires protection from UV light during storage .

Stability Data :

| Condition | Effect |

|---|---|

| 40°C/75% RH (6 months) | <0.5% impurity formation |

| Aqueous solution (pH 7.4, 37°C) | 95% intact after 24 hours |

Scientific Research Applications

Cariprazine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Cariprazine Hydrochloride exerts its effects through a combination of partial agonist activity at dopamine D3, D2L, and D2S receptors, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2B, 5-HT2A, and histamine H1 receptors . This unique mechanism allows it to modulate neurotransmitter activity, improving symptoms of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Mechanism of Action

Cariprazine acts as a dopamine D₃-preferring D₃/D₂ receptor partial agonist (Ki = 0.09 nM for D₃, 0.5 nM for D₂) and a serotonin 5-HT₁A receptor partial agonist , with antagonism at 5-HT₂A and 5-HT₂B receptors . This unique profile combines mood stabilization (via D₃ modulation and 5-HT₁A activation) with antipsychotic efficacy (via D₂ partial agonism) while minimizing metabolic side effects common to other second-generation antipsychotics (SGAs) .

Comparison with Similar Compounds

Cariprazine is often compared to other dopamine partial agonists (e.g., aripiprazole, brexpiprazole) and SGAs (e.g., lurasidone, quetiapine). Key differentiators include receptor affinity, efficacy in clinical trials, side effect profiles, and pharmacokinetics.

Receptor Affinity and Selectivity

Table 1: Receptor Binding Profiles (Ki Values in nM)

| Compound | D₃ | D₂ | 5-HT₁A | 5-HT₂A | H₁ | M₃ |

|---|---|---|---|---|---|---|

| Cariprazine | 0.09 | 0.5 | 2.6 | 18.8 | 23.2 | >1,000 |

| Aripiprazole | 3.4 | 0.34 | 5.6 | 3.4 | 61 | >1,000 |

| Brexpiprazole | 1.1 | 0.3 | 0.12 | 0.47 | 45 | >1,000 |

| Lurasidone | 10.8 | 1.0 | 6.8 | 0.5 | >1,000 | >1,000 |

| Quetiapine | >1,000 | 160 | >1,000 | 0.5 | 11 | 1,098 |

Cariprazine’s 10-fold higher affinity for D₃ over D₂ receptors distinguishes it from aripiprazole and brexpiprazole, which show less D₃ selectivity. This D₃ preference may enhance pro-cognitive effects and reduce extrapyramidal symptoms (EPS) .

Efficacy in Clinical Trials

Table 2: Efficacy in Bipolar Depression (Network Meta-Analysis)

| Compound | MADRS Score Change vs. Placebo | CGI-BP-S Score Change vs. Placebo | Response Rate (≥50% MADRS Improvement) |

|---|---|---|---|

| Cariprazine | -3.2* | -0.4* | 1.8x* |

| Lurasidone | -3.4* | -0.6* | 2.1x* |

| Quetiapine | -3.1* | -0.5* | 1.9x* |

| Aripiprazole | -1.8 | -0.2 | 1.3x |

Data from a 2020 network meta-analysis; *p<0.05 vs. placebo .

Cariprazine demonstrated comparable efficacy to lurasidone and quetiapine in reducing depressive symptoms but outperformed aripiprazole and ziprasidone . However, lurasidone ranked higher in improving overall severity (CGI-BP-S) .

Side Effect Profile

Table 3: Adverse Event Incidence

| Side Effect | Cariprazine | Aripiprazole | Quetiapine | Olanzapine |

|---|---|---|---|---|

| Akathisia | 20% | 15% | 5% | 10% |

| Weight Gain | 2% | 5% | 15% | 30% |

| Sedation | 8% | 10% | 25% | 35% |

| Metabolic Effects | Low | Moderate | High | High |

Cariprazine’s low affinity for histamine H₁ and 5-HT₂C receptors correlates with minimal weight gain and metabolic disturbances, unlike quetiapine and olanzapine . However, its D₂ partial agonism contributes to higher rates of akathisia (20%) compared to quetiapine (5%) .

Pharmacokinetics and Metabolites

Cariprazine has two active metabolites, DCAR and DDCAR , which share its receptor profile but contribute minimally to acute effects in rodents . Its half-life (2–4 days) is longer than aripiprazole (~75 hours) and brexpiprazole (~91 hours), allowing once-daily dosing .

Biological Activity

Cariprazine hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by its action as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, distinguishes it from other antipsychotics. This article delves into the biological activity of cariprazine, supported by case studies, research findings, and data tables.

Cariprazine exhibits a multifaceted mechanism of action:

- Dopamine Receptors : It acts as a partial agonist at both D2 and D3 receptors, with a preference for the D3 receptor. This selectivity is believed to contribute to its efficacy in treating negative symptoms of schizophrenia, which are often resistant to traditional antipsychotics .

- Serotonin Receptors : Cariprazine also functions as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2B receptors. This dual action may help mitigate side effects commonly associated with dopamine antagonism, such as extrapyramidal symptoms .

Pharmacokinetics

The pharmacokinetic profile of cariprazine is notable for its high oral bioavailability and ability to cross the blood-brain barrier effectively:

- Absorption : Cariprazine has a bioavailability of approximately 52% in rats, with significant absorption occurring in humans .

- Metabolism : It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6. The major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), have similar receptor binding profiles to the parent compound .

- Half-life : The half-lives of cariprazine and its metabolites are relatively long, ranging from several days to weeks, which allows for sustained therapeutic effects .

Case Studies

- Schizophrenia Management : A case report highlighted a young man diagnosed with schizophrenia who experienced suboptimal results with various antipsychotic combinations. Upon switching to cariprazine (6 mg/day) combined with olanzapine (10 mg/day), significant improvements were observed in both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The total PANSS score improved by 92 points over time, demonstrating the effectiveness of this combination therapy .

- Bipolar Depression : In a phase 3 randomized controlled trial, cariprazine was shown to be effective in treating acute bipolar I depression. Patients receiving 3 mg/day of cariprazine exhibited a significant reduction in depressive symptoms compared to placebo, with an odds ratio of 1.7 for achieving remission .

Efficacy Data from Clinical Trials

| Study Type | Dose (mg/day) | Response Rate (%) | Odds Ratio vs Placebo | p-value |

|---|---|---|---|---|

| Bipolar Depression Trial | 1.5 | 48.1 | 1.4 | 0.1300 |

| Bipolar Depression Trial | 3.0 | 51.8 | 1.7 | 0.0243 |

| Schizophrenia Case Study | Combination | Significant Improvement in PANSS Scores | - | - |

Q & A

Q. What are the primary pharmacological targets of cariprazine hydrochloride, and how do its receptor binding affinities inform its therapeutic mechanism in schizophrenia?

this compound acts as a dopamine D3-preferring D3/D2 receptor partial agonist, with high affinity for D3 receptors (Ki = 0.09 nM) and moderate affinity for D2 (Ki = 0.5 nM) and 5-HT1A receptors. Its preferential binding to D3 receptors over D2 is critical for reducing extrapyramidal side effects, a common issue with classical antipsychotics. Experimental validation includes radioligand binding assays and functional studies measuring phosphoinositide hydrolysis and cAMP modulation . In vivo studies, such as positron emission tomography (PET) with radiolabeled ligands (e.g., [11C]MNPA), confirm dose-dependent receptor occupancy in primate models .

Q. How are UV spectrophotometric and RP-HPLC methods validated for quantifying this compound in bulk and pharmaceutical formulations?

Method validation follows ICH guidelines, focusing on parameters like linearity, accuracy, precision, and specificity. For UV spectrophotometry, linearity is established across 5–30 µg/mL (λmax = 248 nm), with recovery studies (80–120% spiked concentrations) ensuring accuracy. RP-HPLC methods employ C18 columns, mobile phases of acetonitrile-phosphate buffer (pH 3.0), and detection at 248 nm. Validation includes robustness testing via Box-Behnken design to optimize flow rate, column temperature, and mobile phase composition .

Advanced Research Questions

Q. How can conflicting data on cariprazine’s 5-HT1A receptor activity be resolved in translational models?

Discrepancies in 5-HT1A affinity (e.g., Ki = 2.6 nM in functional assays vs. weaker binding in PET studies) may arise from assay conditions (e.g., cell type, radioligand competition). Researchers should employ parallel in vitro (e.g., GTPγS binding) and in vivo (e.g., [11C]WAY-100635 PET) approaches to reconcile differences. Dose-response studies in rodent models (e.g., elevated plus maze) further clarify behavioral correlates of 5-HT1A modulation .

Q. What experimental strategies are used to develop stability-indicating methods for this compound under forced degradation conditions?

Forced degradation involves exposing the drug to acid/base hydrolysis (0.1M HCl/NaOH, 80°C), oxidation (3% H2O2), thermal stress (105°C), and photolysis (1.2 million lux-hours). Degradation products are separated using gradient RP-HPLC (e.g., 0.1% TFA in acetonitrile/water) and characterized via LC-MS/MS. Method validation requires specificity (no interference from degradants), accuracy (≥98% recovery), and linearity (1–5 µg/mL in plasma) .

Q. How does systems toxicology enhance the safety assessment of this compound in preclinical models?

Systems toxicology integrates multi-omics (transcriptomics, proteomics) with computational modeling to map dose-dependent molecular perturbations. For example, network analysis of cariprazine-treated hepatocytes identifies oxidative stress pathways (e.g., Nrf2/ARE signaling) linked to mitochondrial dysfunction. Validation via in vivo biomarkers (e.g., serum ALT/AST levels) and histopathology ensures translational relevance .

Methodological Considerations

Q. What criteria define a robust bioanalytical method for this compound in human plasma?

Key criteria include:

- Linearity : Calibration curves spanning 1–5 µg/mL with R² ≥ 0.995.

- Accuracy/Precision : Intra-/inter-day variability ≤15% (LLOQ ≤20%).

- Recovery : ≥85% via protein precipitation or solid-phase extraction.

- Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability ≤15% deviation .

Q. How are polymorphic forms of this compound characterized, and what impact do they have on pharmacokinetics?

Polymorphs (e.g., Form I vs. II) are identified via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Solubility and dissolution studies in biorelevant media (e.g., FaSSIF/FeSSIF) correlate polymorph stability with oral bioavailability. Co-crystal engineering (e.g., with methanesulfonic acid) improves solubility for nasal delivery formulations .

Data Interpretation and Contradictions

Q. Why do clinical trials report variable efficacy of cariprazine in negative vs. positive schizophrenia symptoms?

The PANSS (Positive and Negative Syndrome Scale) reveals cariprazine’s stronger effect on negative symptoms (e.g., avolition) due to D3 partial agonism enhancing prefrontal dopamine transmission. Heterogeneity in patient cohorts (e.g., baseline symptom severity, genetic polymorphisms in DRD3) may contribute to variability. Meta-analyses adjusting for covariates (e.g., dose, trial duration) are recommended .

Q. How do degradation products of this compound influence analytical method development?

Major degradants (e.g., des-chloro and N-oxide derivatives) require chromatographic resolution (resolution factor ≥2.0) to avoid overestimation of potency. Mass balance studies (≥90% recovery) and forced degradation under ICH Q1A(R2) conditions ensure method specificity .

Experimental Design Recommendations

Q. What in vivo models best replicate cariprazine’s human pharmacokinetic profile for brain delivery studies?

Unanesthetized rodents with chronic cannulation enable serial blood/brain microdialysate sampling. Nasal formulations are tested in rabbits (olfactory epithelium histology) and primates (PET imaging for CNS receptor occupancy). Physiologically based pharmacokinetic (PBPK) modeling predicts human dose scaling .

Q. How can researchers optimize cariprazine-loaded lipid-based nasal formulations for enhanced brain targeting?

Quality by Design (QbD) approaches include factorial design to optimize lipid composition (e.g., Glyceryl monooleate:Labrasol ratio), particle size (≤200 nm via dynamic light scattering), and mucoadhesion (ex vivo porcine nasal mucosa permeation). In vivo gamma scintigraphy in rats quantifies nasal-to-brain transport efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.